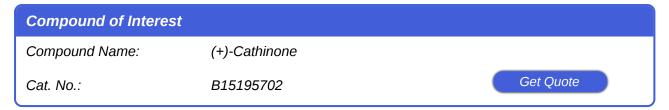


# Solid-Phase Extraction of Cathinones from Urine Samples: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of cathinones from human urine samples. The methodologies outlined are based on established scientific literature and are intended to offer robust and reliable procedures for the isolation and purification of this class of psychoactive substances prior to downstream analytical determination.

## Introduction

Synthetic cathinones, often colloquially referred to as "bath salts," represent a large and evolving class of new psychoactive substances (NPS). Accurate and sensitive detection of these compounds and their metabolites in biological matrices such as urine is crucial for clinical toxicology, forensic investigations, and drug metabolism studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1][2]

This guide details various SPE-based methodologies, including mixed-mode, reversed-phase, and molecularly imprinted polymer techniques, providing a comparative overview of their performance characteristics.

# **Comparative Performance of SPE Methods**



The selection of an appropriate SPE method is critical for achieving optimal analytical performance. The following tables summarize quantitative data from various studies, allowing for a direct comparison of different SPE sorbents and methodologies for the extraction of a range of synthetic cathinones.

Table 1: Recovery of Synthetic Cathinones Using Mixed-Mode SPE (MCX μElution Plates)

Analyte	Average Recovery (%)	% RSD
Mephedrone	96.2	4.8
Methedrone	94.5	5.1
Methylone	98.1	3.9
Butylone	97.6	4.2
MDPV	92.3	6.5
α-PVP	95.8	4.5
Pentedrone	93.7	5.8
Pentylone	96.9	4.1
Naphyrone	91.5	7.2
4-FMC	97.2	3.5

Table 2: Method Validation Parameters for Magnetic Dispersive SPE (MDSPE) Combined with DART-HRMS[3]

Analyte	Linear Range (ng/mL)	LOD (ng/mL)	LOQ (ng/mL)
4-Cl-α-PVP	0.5–100	0.1	0.5
4-MPD	0.2–100	0.05	0.2
β-TH-Naphyrone	0.2–100	0.1	0.2

Table 3: Recovery and Limits for Automated SPE-GC/MS of α-PVP and its Metabolite[4][5]



Analyte	Recovery (%)	LOD (ng/mL)	LOQ (ng/mL)
α-PVP	>88	5	25
OH-α-PVP	>88	25	25

Table 4: Performance of C18 SPE for the Determination of Synthetic Cathinones by GC-MS[6] [7]

Analyte	Extraction Recovery (%)	LOD (ng/mL)	LOQ (ng/mL)
Mephedrone (4-MMC)	82.34 - 104.46	5	20
Methylone (bk-MDMA)	82.34 - 104.46	5	20
Butylone	82.34 - 104.46	5	20
Ethylone	82.34 - 104.46	5	20
Pentylone	82.34 - 104.46	5	20
MDPV	82.34 - 104.46	20	50

## **Experimental Protocols**

The following section provides detailed, step-by-step protocols for the solid-phase extraction of cathinones from urine samples.

## **Protocol 1: Mixed-Mode Solid-Phase Extraction (MCX)**

This protocol is adapted from a method utilizing Waters Oasis MCX  $\mu$ Elution plates for the extraction of a broad panel of synthetic cathinones.

#### Materials:

- Waters Oasis MCX µElution Plate
- · Urine sample



- Internal Standard (IS) solution
- 2% Formic acid in water
- Acetonitrile
- Methanol
- 5% Ammonium hydroxide in 60:40 Acetonitrile:Methanol

#### Procedure:

- Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.
- Column Conditioning: Condition the SPE plate wells with 200  $\mu L$  of methanol followed by 200  $\mu L$  of water.
- Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
- · Washing:
  - Wash with 200 μL of 2% formic acid in water.
  - Wash with 200 μL of acetonitrile.
- Elution: Elute the analytes with 2 x 25  $\mu$ L of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.
- Final Extract: The eluate is ready for direct injection into an LC-MS/MS system without the need for evaporation and reconstitution.

## Protocol 2: Automated Reversed-Phase SPE (C18)

This protocol is based on a method for the determination of  $\alpha$ -PVP and its hydroxylated metabolite using an automated SPE system with C18 cartridges.[4][5]

#### Materials:



- C18 SPE Cartridge (e.g., 500 mg)[8]
- Urine sample
- Internal Standard (IS) solution
- Deionized water
- Methanol
- Na2CO3–NaHCO3 buffer

#### Procedure:

- Sample Pre-treatment: Spike the urine sample with the internal standard and add 0.5 mL of Na2CO3–NaHCO3 buffer.[8]
- Column Conditioning: Precondition the C18 SPE column with 2 mL of methanol followed by 2 mL of deionized water.[8]
- Sample Loading: Pass the pre-treated urine sample through the conditioned SPE column.[8]
- Washing: Wash the column with 2 mL of deionized water.[8]
- Elution: Elute the analytes with 3 mL of methanol.[8]
- Final Extract: The eluate is collected for subsequent analysis, which may include a derivatization step for GC-MS analysis.

## **Protocol 3: Magnetic Dispersive SPE (MDSPE)**

This protocol describes a rapid extraction method using magnetic adsorbents, suitable for high-throughput screening.[3]

#### Materials:

- Hydrophobic magnetic adsorbents (e.g., divinylbenzene/vinylpyrrolidone copolymer)
- Urine sample



- Internal Standard (IS) solution
- NaH2PO4/NaOH buffer (0.2 M, pH 7)

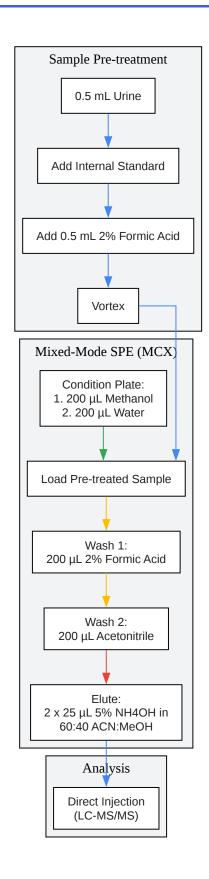
#### Procedure:

- Sample Pre-treatment: Add the internal standards to the urine sample.
- Extraction:
  - Add the magnetic adsorbent and NaH2PO4/NaOH buffer to the urine sample.
  - Vortex the mixture to facilitate the adsorption of the analytes onto the magnetic particles.
- Magnetic Separation: Place the sample tube in a magnetic rack to separate the adsorbent from the supernatant.
- Washing: Discard the supernatant and wash the adsorbent with a suitable solvent.
- Elution: Add the elution solvent, vortex, and then magnetically separate the adsorbent.
- Final Extract: Collect the supernatant (eluate) for analysis.

## **Workflow and Process Diagrams**

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described SPE protocols.

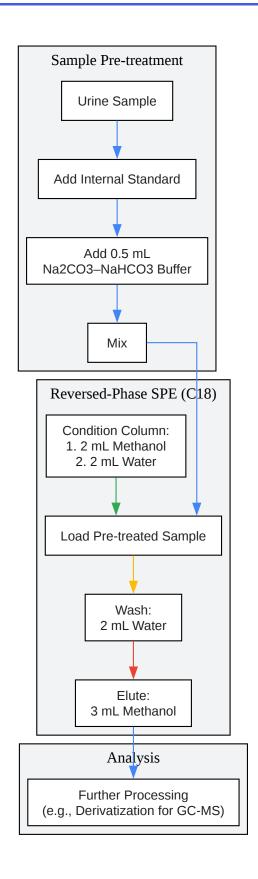




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Figure 1: Workflow for Mixed-Mode Solid-Phase Extraction of Cathinones from Urine.

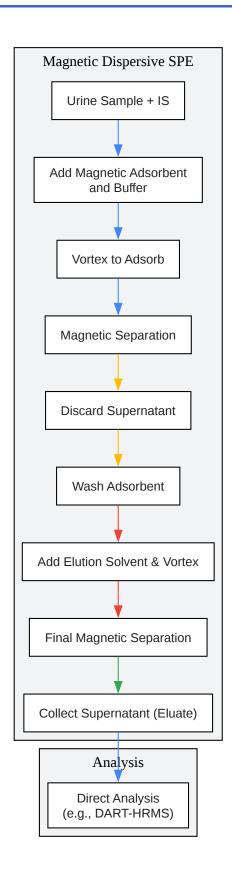




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Figure 2: Workflow for Automated Reversed-Phase Solid-Phase Extraction.





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Figure 3: Workflow for Magnetic Dispersive Solid-Phase Extraction.



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